TK-216 was developed by Oncternal Therapeutics and has been classified as an antilymphoma agent. It is primarily recognized for its role in targeting oncogenic transcription factors through the inhibition of their interactions with RNA helicases. The compound is currently being evaluated in clinical trials for its efficacy against Ewing sarcoma and other malignancies characterized by ETS factor overexpression .
The synthesis of TK-216 involves several chemical reactions that focus on creating a compound that can effectively bind to the target proteins. The initial compound, YK-4-279, underwent modifications to enhance its potency and selectivity towards the EWS-FLI1 fusion protein. The synthesis process typically includes:
The synthetic route involves multiple steps, including cyclization reactions and the introduction of halogen substituents, which are essential for enhancing the compound's biological activity. The final product is characterized by its solid form, typically appearing white to off-white, with a molecular weight of approximately 376.23 g/mol .
TK-216 primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicases, which are crucial for the transcriptional regulation of genes involved in cell survival.
In vitro studies have demonstrated that TK-216 induces apoptosis in various cancer cell lines by activating caspase pathways and decreasing levels of anti-apoptotic proteins like Mcl-1. This effect has been quantified using assays such as the alamar blue assay and flow cytometry for cell cycle analysis .
TK-216 exerts its effects by disrupting critical protein-protein interactions between the EWS-FLI1 fusion protein and RNA helicases. This disruption leads to decreased transcriptional activity of oncogenes regulated by these factors, ultimately resulting in reduced tumor growth and increased apoptosis in cancer cells.
Research has shown that treatment with TK-216 leads to:
Relevant analyses typically involve high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
TK-216 has significant potential in scientific research and clinical applications:
The ETS family of transcription factors regulates critical cellular processes, including proliferation, apoptosis, and differentiation. Aberrant ETS activity drives oncogenesis in diverse malignancies. TK-216 (formerly ONCT-216), a small-molecule inhibitor derived from YK-4-279, disrupts oncogenic ETS function through targeted protein-protein interaction interference [1] [5].
TK-216's primary mechanism involves blocking the interaction between ETS transcription factors and RNA helicases (DDX5/DHX9). This interaction is essential for the transcriptional activity of oncogenic ETS fusions and overexpressed factors. In pediatric acute myeloid leukemia (AML) and B-cell acute lymphoid leukemia (B-ALL), TK-216 binds to PU.1/SPI1 and related ETS factors, preventing their association with RNA helicases. This disruption induces:
Table 1: Antiproliferative Effects of TK-216 Across Hematologic Malignancies
Cell Type | Genetic Alteration | IC50 (nM) | Key Functional Consequences |
---|---|---|---|
ABC-DLBCL | SPIB overexpression | 375 | Cell cycle arrest, caspase-3 activation |
GCB-DLBCL | SPI1 overexpression | 374 | PU.1 degradation, mitochondrial apoptosis |
AML (MV4-11) | KMT2A-AFF1, FLT3-ITD | 339 | Mcl-1 suppression, PARP cleavage |
B-ALL (SUP-B15) | BCR-ABL1 | 436 | Inhibition of migration, cell cycle arrest |
ALCL | NPM-ALK | 193 | Synergy with venetoclax |
In >80% of pediatric AML and B-ALL cases, SPI1 (encoding PU.1) is aberrantly expressed or mutated. TK-216 directly targets PU.1, a master regulator of hematopoietic differentiation:
Forward-genetic screens in Ewing sarcoma revealed an unexpected microtubule-targeting mechanism:
TK-216's microtubule activity enables potent combinatorial effects:
Table 2: Synergistic Combinations with TK-216 in Preclinical Models
Combination Agent | Cancer Type | Synergy Index (CI) | Mechanistic Basis |
---|---|---|---|
Venetoclax | AML (venetoclax-resistant) | 0.32 | Mcl-1 suppression + BCL-2 inhibition |
Vincristine | Ewing sarcoma | 0.28 | Dual microtubule destabilization |
5-Azacitidine | B-ALL (KMT2A-rearranged) | 0.41 | Epigenetic priming of ETS target expression |
Lenalidomide | DLBCL | 0.37 | Immunomodulation + SPIB degradation |
CI < 0.9 indicates synergism; CI < 0.3 indicates strong synergism [1] [2] [3]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7